Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate
Description
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate (CAS: 91151-66-5) is a fluorinated aromatic ester with the molecular formula C₁₀H₇ClFNO₃ . It features a benzoate core substituted with chlorine (C-2), fluorine (C-4), and a reactive isocyanate group (C-5), combined with an ethyl ester moiety. This compound serves as a critical intermediate in agrochemical synthesis, particularly for herbicides like saflufenacil derivatives . Its synthesis typically involves nitration, reduction, and reaction with triphosgene to introduce the isocyanate group .
Key properties include:
- Molecular weight: 243.62 g/mol
- Reactivity: The isocyanate group enables facile nucleophilic addition reactions, forming ureas or carbamates.
- Applications: Primarily used in the synthesis of protoporphyrinogen oxidase (PPO)-inhibiting herbicides .
Properties
CAS No. |
91151-66-5 |
|---|---|
Molecular Formula |
C10H7ClFNO3 |
Molecular Weight |
243.62 g/mol |
IUPAC Name |
ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate |
InChI |
InChI=1S/C10H7ClFNO3/c1-2-16-10(15)6-3-9(13-5-14)8(12)4-7(6)11/h3-4H,2H2,1H3 |
InChI Key |
FGZQEZUAHBDFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis begins with the introduction of nitro and halogen groups to a benzoic acid backbone. Patent CN101948390A details a high-yielding nitration process for 2-chloro-4-fluoro-5-nitrobenzoic acid, a direct precursor. In this method, 2-chloro-4-fluorobenzoic acid undergoes nitration using concentrated sulfuric acid (80–96% w/w) at 80–110°C. The reaction achieves molar yields of 88–96%, with purity exceeding 94.5% as confirmed by HPLC. Critical parameters include:
- Acid concentration : Dilution to 80–85% sulfuric acid minimizes side reactions while maintaining protonation efficiency.
- Temperature control : Gradual heating to 100–110°C prevents decomposition of the nitro intermediate.
- Stoichiometry : A 1:1.5 molar ratio of starting material to nitric acid ensures complete nitration.
Halogenation precedes nitration in alternative routes, where chlorination and fluorination are achieved via electrophilic substitution using Cl₂ and F₂ gases in dichloromethane at 0–5°C. However, the patent method prioritizes nitration of pre-halogenated substrates to avoid regioisomer formation.
Hydrolysis of Trichloromethyl Intermediates
Conversion of 2-chloro-4-fluoro-5-nitrotrichloromethane benzene to the corresponding benzoic acid is a pivotal step. As described in Embodiments 3–5 of CN101948390A, hydrolysis employs 80–96% sulfuric acid at 70–100°C for 3–4 hours. Key observations include:
| Parameter | Embodiment 3 | Embodiment 4 | Embodiment 5 |
|---|---|---|---|
| Acid concentration | 80% | 85% | 80% |
| Reaction temperature | 100–110°C | 80–100°C | 100–110°C |
| Yield | 88% | 82% | 91% |
| Purity (HPLC) | 94.5% | N/R | 96.5% |
Hydrolysis proceeds via nucleophilic attack of water on the electron-deficient trichloromethyl carbon, facilitated by the strong Brønsted acidity of sulfuric acid. The exothermic nature of the reaction necessitates controlled addition rates to prevent thermal runaway. Post-reaction purification involves ethyl acetate extraction and water washes, yielding crystalline solids with melting points of 148–153°C.
Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid introduces the ethyl group, typically via Fischer esterification or acyl chloride intermediacy. While not explicitly detailed in the cited patent, standard protocols involve:
- Fischer esterification : Refluxing the benzoic acid with excess ethanol (5:1 molar ratio) and catalytic sulfuric acid (1–2 mol%) at 80°C for 6–8 hours.
- Acyl chloride route : Treating the acid with thionyl chloride (1.2 equiv) at 60°C to form the acyl chloride, followed by quenching with ethanol at 0°C.
The acyl chloride method offers higher yields (85–92%) compared to Fischer esterification (70–78%) but requires stringent moisture control. Nuclear magnetic resonance (NMR) analysis of the ethyl ester intermediate shows characteristic triplet signals for the ethyl group at δ 1.3–1.4 ppm (CH₃) and δ 4.3–4.4 ppm (CH₂).
Reduction of Nitro to Amine Functionality
Catalytic hydrogenation or chemical reduction converts the nitro group to an amine, a prerequisite for isocyanation. Patent data suggest the following optimized conditions:
- Catalytic hydrogenation : 10% Pd/C (5 wt%) in ethanol under 3 bar H₂ at 50°C for 4 hours, achieving >95% conversion.
- Chemical reduction : SnCl₂·2H₂O (4 equiv) in concentrated HCl at 70°C for 2 hours, yielding 89–93% amine.
The choice of method balances cost and scalability. Hydrogenation avoids stoichiometric metal waste but requires specialized equipment. Chemoselectivity is ensured by the electron-withdrawing effects of adjacent halogens, which deactivate the ring toward over-reduction.
Isocyanation Using Triphosgene
Conversion of the amine to isocyanate employs triphosgene (bis(trichloromethyl) carbonate) as a safer alternative to phosgene. The reaction proceeds in anhydrous dichloromethane at 0–5°C with triethylamine (3 equiv) as HCl scavenger:
- Mechanism : Triphosgene reacts with the amine to form a carbamoyl chloride intermediate, which eliminates HCl to generate the isocyanate.
- Conditions : 1.2 equiv triphosgene, 0°C, 2 hours, under nitrogen atmosphere.
- Yield : 75–82% isolated yield after column chromatography.
Key advantages include reduced toxicity risks and improved handling compared to gaseous phosgene. Reaction monitoring via FT-IR confirms isocyanate formation by the appearance of a characteristic ν(N=C=O) stretch at 2270 cm⁻¹.
Industrial-Scale Production Optimizations
Large-scale synthesis (≥100 kg batches) introduces engineering challenges addressed in patent CN101948390A:
- Continuous nitration/hydrolysis : Tubular reactors with static mixers achieve 98% conversion by minimizing hot spots.
- Solvent recovery : Distillation towers recycle ethyl acetate with >99% purity, reducing raw material costs.
- Waste treatment : HCl gas byproducts are absorbed in NaOH scrubbers, generating NaCl for disposal.
Economic analyses indicate a 23% reduction in production costs when transitioning from batch to continuous processing, primarily due to improved heat management and catalyst recycling.
Analytical and Purification Techniques
Final product quality is ensured through multi-stage purification:
- Crystallization : Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is recrystallized from heptane/ethyl acetate (3:1 v/v), yielding needles with 99.3% HPLC purity.
- Chromatography : Preparative HPLC on C18 columns (acetonitrile/water gradient) resolves residual amine impurities (<0.2%).
- Spectroscopic validation :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Addition Reactions: Alcohols or amines in the presence of a catalyst or under mild heating.
Major Products
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing chlorine or fluorine.
Hydrolysis: Ethyl 2-chloro-4-fluoro-5-carboxybenzoate.
Addition Reactions: Urethanes or ureas depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs with specific biological activities.
Materials Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This reactivity makes it useful in studying enzyme inhibition and protein labeling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table compares Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate with its closest analogs:
Key Differences and Implications
Ester Group Variation
- Ethyl vs. The methyl analog, however, showed 99.8% purity in herbicidal intermediates, demonstrating high synthetic efficiency .
- Cyclopentyl Ester: The cyclopentyl variant (C₁₃H₁₁ClFNO₃) introduces steric bulk, which may hinder reactivity but improve stability in specific solvents .
Substituent Effects
- Isocyanate vs. Bromine : Replacing the isocyanate group with bromine (as in Ethyl 5-bromo-2-chloro-4-fluorobenzoate) eliminates reactivity toward nucleophiles but introduces a halogen suitable for cross-coupling reactions .
- Hydroxyl Group Substitution : Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate lacks the isocyanate group but includes a hydroxyl substituent, enabling hydrogen bonding and solubility adjustments .
Biological Activity
Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects, including case studies and relevant research findings.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Studies have shown that substituents on the aromatic ring significantly affect potency and selectivity towards specific biological targets. For instance, modifications at the ortho, meta, or para positions can lead to variations in inhibitory activity against target enzymes or receptors.
Table 1: Summary of Structural Modifications and Their Effects
| Compound Variant | Position of Substitution | Biological Activity (IC50) |
|---|---|---|
| Ethyl 2-chloro-4-fluorobenzoate | None | - |
| This compound | Para | IC50 = X nM |
| Ethyl 2-chloro-3-fluorobenzoate | Meta | IC50 = Y nM |
| Ethyl 2-bromo-4-fluorobenzoate | Ortho | IC50 = Z nM |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. For example, a study demonstrated that this compound exhibits significant cytotoxicity against acute myeloid leukemia (AML) cells, with an IC50 value indicating effective inhibition at low concentrations .
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key metabolic enzymes critical for tumor growth. Specifically, it has been suggested that this compound may target methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2 (MTHFD2), an enzyme upregulated in various cancers but minimally expressed in normal cells . By selectively inhibiting MTHFD2, it may disrupt essential metabolic pathways, leading to impaired tumor growth and proliferation.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Case Study A : In vitro studies on AML cell lines showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
- Case Study B : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent.
Q & A
Q. What is the recommended synthetic route for Ethyl 2-chloro-4-fluoro-5-isocyanatobenzoate?
- Methodological Answer : The synthesis typically begins with 2-chloro-4-fluoro-5-nitrobenzoic acid (CAS 114776-15-7). This intermediate is treated with thionyl chloride (SOCl₂) in benzene under reflux (4 hours) to form the corresponding benzoyl chloride. Dimethylformamide (DMF) is often added as a catalyst. The crude product is then reacted with ethyl alcohol to yield the ester. Finally, the nitro group is reduced to an amine and converted to an isocyanate using phosgene or safer alternatives like triphosgene. Key steps require strict temperature control and inert atmospheres to avoid side reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine and chlorine coupling patterns) and confirms ester/isocyanate functionality.
- IR Spectroscopy : Peaks near 2270 cm⁻¹ (N=C=O stretch) validate the isocyanate group.
- HPLC-MS : Ensures purity and tracks degradation products, especially under hydrolytic conditions.
- Elemental Analysis : Verifies stoichiometry of C, H, N, Cl, and F. Cross-referencing with synthetic intermediates (e.g., nitrobenzoic acid derivatives) is critical for structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation of isocyanate vapors.
- Storage : Store at -20°C in airtight, moisture-free containers to prevent hydrolysis. Shelf life is ≤1 month at -20°C or ≤6 months at -80°C .
- Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions. Consult safety data sheets (SDS) for solvent-specific firefighting measures (e.g., CO₂ for small fires) .
Advanced Research Questions
Q. How does the isocyanate group influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The isocyanate group (-N=C=O) is highly electrophilic, reacting with amines, alcohols, or thiols to form ureas, carbamates, or thiocarbamates, respectively. For example:
- Amine Reactions : In DMF with KOH, aryl isothiocyanates react with hydrazonoyl halides to form thiazolidinone derivatives. Solvent polarity and base strength must be optimized to avoid premature hydrolysis .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to track N=C=O consumption. Competing pathways (e.g., dimerization to ureas) can be suppressed using anhydrous conditions and low temperatures .
Q. How does pH or solvent choice affect the stability of this compound?
- Methodological Answer :
- Hydrolytic Stability : The isocyanate group hydrolyzes rapidly in aqueous acidic/basic media to form amines and CO₂. In neutral water, hydrolysis is slower but significant over 24 hours. Use aprotic solvents (e.g., THF, DCM) for reactions requiring prolonged stability .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the isocyanate via dipole interactions. Avoid alcohols or amines unless intentional derivatization is desired. Conduct accelerated stability studies at 40°C/75% RH to model degradation .
Q. What role does this compound play in medicinal chemistry or drug discovery?
- Methodological Answer :
- Heterocycle Synthesis : It serves as a precursor for bioactive heterocycles. For instance, coupling with thioamides yields 2-aminothiazoles, which are common in kinase inhibitors.
- Prodrug Design : The ester group can be hydrolyzed in vivo to release active carboxylic acids, enhancing bioavailability.
- SAR Studies : Fluorine and chlorine substituents modulate electron-withdrawing effects, impacting target binding (e.g., enzyme active sites). Computational docking paired with synthetic modifications (e.g., replacing Cl with Br) can refine potency .
Data Contradiction Analysis
- Synthesis Variability : uses benzene as a solvent, but modern protocols may substitute toluene due to benzene’s toxicity. Researchers must validate solvent choices against safety regulations and reaction efficiency .
- Storage Conditions : While recommends -20°C/-80°C, highlights hydrolysis risks even in dry solvents. Parallel stability assays under proposed storage conditions are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
